molecular formula C19H19BrN2O3 B11141787 2-(5-bromo-1H-indol-1-yl)-N-(3,4-dimethoxybenzyl)acetamide

2-(5-bromo-1H-indol-1-yl)-N-(3,4-dimethoxybenzyl)acetamide

Cat. No.: B11141787
M. Wt: 403.3 g/mol
InChI Key: HOWIOAZSUWNCPE-UHFFFAOYSA-N
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Description

2-(5-bromo-1H-indol-1-yl)-N-(3,4-dimethoxybenzyl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a bromo-substituted indole ring and a dimethoxybenzyl group attached to an acetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-bromo-1H-indol-1-yl)-N-(3,4-dimethoxybenzyl)acetamide typically involves the following steps:

    Bromination of Indole: The indole ring is brominated using bromine or N-bromosuccinimide (NBS) in a suitable solvent like dichloromethane.

    Formation of Acetamide: The brominated indole is then reacted with an acetamide derivative under basic conditions to form the acetamide linkage.

    Attachment of Dimethoxybenzyl Group: The final step involves the reaction of the intermediate with 3,4-dimethoxybenzyl chloride in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom on the indole ring can be substituted with various nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Amines, thiols, palladium catalysts.

Major Products

    Oxidation: Oxidized derivatives of the indole ring.

    Reduction: Reduced forms of the acetamide or indole ring.

    Substitution: Substituted indole derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-(5-bromo-1H-indol-1-yl)-N-(3,4-dimethoxybenzyl)acetamide would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, such as enzymes, receptors, or DNA, leading to modulation of biological pathways. The presence of the bromo and dimethoxybenzyl groups may enhance its binding affinity and specificity towards certain targets.

Comparison with Similar Compounds

Similar Compounds

    2-(5-chloro-1H-indol-1-yl)-N-(3,4-dimethoxybenzyl)acetamide: Similar structure with a chlorine atom instead of bromine.

    2-(5-bromo-1H-indol-1-yl)-N-(3,4-dimethoxyphenyl)acetamide: Similar structure with a phenyl group instead of a benzyl group.

    2-(5-bromo-1H-indol-1-yl)-N-(3,4-dimethoxybenzyl)propionamide: Similar structure with a propionamide group instead of an acetamide group.

Uniqueness

The uniqueness of 2-(5-bromo-1H-indol-1-yl)-N-(3,4-dimethoxybenzyl)acetamide lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs. The combination of the bromo-indole and dimethoxybenzyl groups may result in unique interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H19BrN2O3

Molecular Weight

403.3 g/mol

IUPAC Name

2-(5-bromoindol-1-yl)-N-[(3,4-dimethoxyphenyl)methyl]acetamide

InChI

InChI=1S/C19H19BrN2O3/c1-24-17-6-3-13(9-18(17)25-2)11-21-19(23)12-22-8-7-14-10-15(20)4-5-16(14)22/h3-10H,11-12H2,1-2H3,(H,21,23)

InChI Key

HOWIOAZSUWNCPE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)CN2C=CC3=C2C=CC(=C3)Br)OC

Origin of Product

United States

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